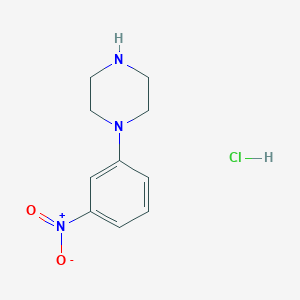

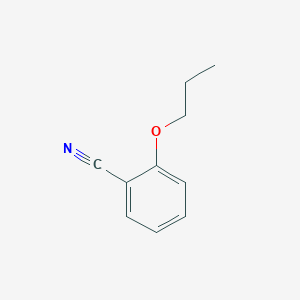

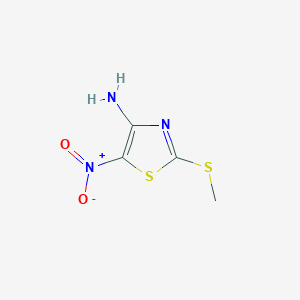

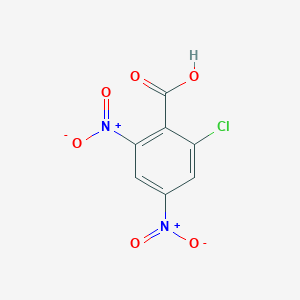

![molecular formula C14H24ClNO2 B1586651 Hidrocloruro de Des[4-(2-ciclopropilmetoxi)] Betaxolol CAS No. 464877-45-0](/img/structure/B1586651.png)

Hidrocloruro de Des[4-(2-ciclopropilmetoxi)] Betaxolol

Descripción general

Descripción

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride (DCBH) is a synthetic beta-blocker used for its antihypertensive, antianginal, and antiarrhythmic properties. DCBH is a derivative of the well-known beta-blocker Betaxolol, with the addition of a cyclopropyl group to the 4-position of the methoxy group. This cyclopropyl group is believed to increase the selectivity of DCBH for β1-adrenergic receptors, making it a more potent antihypertensive agent than Betaxolol.

Aplicaciones Científicas De Investigación

C14H24ClNO2 C_{14}H_{24}ClNO_{2} C14H24ClNO2

y un peso molecular de 273.8, es conocido principalmente como una impureza de Betaxolol .Estudios de Impacto Ambiental

Por último, el impacto ambiental de los productos farmacéuticos es un campo de estudio emergente. El Hidrocloruro de Des[4-(2-ciclopropilmetoxi)] Betaxolol puede examinarse por su destino ambiental, bioacumulación y efectos potenciales en los ecosistemas.

Cada una de estas aplicaciones contribuye a una mejor comprensión de las propiedades, la seguridad y la eficacia del Betaxolol, así como al desarrollo de nuevos productos farmacéuticos y metodologías. Es importante destacar que este compuesto es solo para uso en investigación y no está destinado al uso diagnóstico o terapéutico .

Mecanismo De Acción

Target of Action

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride primarily targets the beta (1)-adrenergic receptors in the heart and vascular smooth muscle . These receptors play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .

Biochemical Pathways

The blocking of beta (1)-adrenergic receptors by Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride affects the adrenergic signaling pathway. This can lead to downstream effects such as decreased myocardial contractility, inhibition of renin release, and reduced sympathetic outflow from the central nervous system .

Pharmacokinetics

The bioavailability of similar compounds is generally influenced by factors such as solubility, stability, and the presence of transport proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility and stability, potentially impacting its pharmacokinetics and pharmacodynamics .

Análisis Bioquímico

Cellular Effects

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride exerts various effects on different cell types. In cardiac cells, it reduces the heart rate and contractility by blocking beta-1 adrenergic receptors. This leads to a decrease in cyclic AMP levels and subsequent reduction in calcium influx, which is essential for muscle contraction. In ocular cells, it reduces intraocular pressure by decreasing aqueous humor production. The compound also influences cell signaling pathways, gene expression, and cellular metabolism, although the exact mechanisms are still being studied .

Molecular Mechanism

The molecular mechanism of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride involves its binding to beta-1 adrenergic receptors, leading to inhibition of receptor activity. This binding prevents the activation of adenylate cyclase, reducing cyclic AMP levels and subsequent protein kinase A activation. This cascade results in decreased calcium influx and reduced muscle contraction. Additionally, Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride may influence gene expression by modulating transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

In animal models, the effects of Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride vary with dosage. At lower doses, it effectively reduces heart rate and blood pressure without significant adverse effects. At higher doses, toxic effects such as bradycardia, hypotension, and potential cardiac arrest may occur. Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use .

Metabolic Pathways

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is metabolized primarily in the liver through cytochrome P450 enzymes. It undergoes oxidative deamination and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The compound may also influence metabolic flux and metabolite levels, although specific details on these effects are still being investigated .

Transport and Distribution

Within cells and tissues, Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in tissues with high beta-1 adrenergic receptor density, such as the heart and eyes. Its distribution is influenced by factors such as blood flow, tissue permeability, and binding affinity .

Subcellular Localization

Des[4-(2-cyclopropylmethoxy)] Betaxolol Hydrochloride is primarily localized in the plasma membrane, where beta-1 adrenergic receptors are situated. It may also be found in other subcellular compartments, depending on its interactions with specific targeting signals and post-translational modifications. These localizations are crucial for its activity and function, as they determine the compound’s accessibility to its target receptors and other biomolecules .

Propiedades

IUPAC Name |

1-(4-ethylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2.ClH/c1-4-12-5-7-14(8-6-12)17-10-13(16)9-15-11(2)3;/h5-8,11,13,15-16H,4,9-10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAGQQCLTMPPPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70385396 | |

| Record name | AC1MDC1P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

464877-45-0 | |

| Record name | AC1MDC1P | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70385396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.